[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. Its key features include:
- A carbamoyl methyl linkage, which may enhance binding interactions with biological targets.
- A 3-acetamido-3-phenylpropanoate moiety, providing a hydrophobic phenyl group and an ester functionality, likely influencing solubility and bioavailability.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-acetamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13(2)19(4,12-20)22-17(24)11-26-18(25)10-16(21-14(3)23)15-8-6-5-7-9-15/h5-9,13,16H,10-11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMGUMANKUJKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC(C1=CC=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1-Cyano-1,2-dimethylpropyl group: This can be achieved through the reaction of a suitable alkyl halide with a cyanide source under basic conditions.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 3-acetamido-3-phenylpropanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other carbamoyl-containing and heterocyclic derivatives documented in recent literature. Below is a qualitative analysis based on shared features:
Table 1: Structural and Functional Comparison
Key Observations:
Unlike ciprofloxacin derivatives (which prioritize antimicrobial activity via DNA gyrase binding), the target lacks a fluoroquinolone core, suggesting divergent applications .
Solubility and Bioavailability: The acetamido group in the target compound could improve water solubility relative to Cpd D’s sulfonic acid, which may enhance membrane permeability despite its ionizable nature . The phenylpropanoate ester might act as a prodrug, releasing active metabolites upon hydrolysis—a feature absent in Cpd C’s rigid benzylidene system .
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a complex organic molecule that has garnered interest due to its potential biological activities. This compound, belonging to the class of carbamates, is characterized by its unique structural features, including cyano and carbamoyl groups, which influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is , with a molecular weight of approximately 365.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4 |
| Molecular Weight | 365.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and carbamoyl groups facilitate hydrogen bonding and electrostatic interactions, which can inhibit or modulate the activity of specific proteins. This mechanism suggests potential applications in drug design, particularly in developing inhibitors for therapeutic targets.
Antimicrobial Activity
Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have shown that related structures possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also demonstrate similar antimicrobial effects.
Insecticidal Properties
The compound's structural characteristics may also confer insecticidal properties. Carbamates are known for their use in agricultural applications as pesticides. Investigations into related compounds have demonstrated efficacy against various pests, indicating that this compound could be explored for similar uses in pest management.
Case Studies
Several studies have focused on the biological evaluation of structurally similar compounds:
- Antimicrobial Studies : A study by Lin et al. (1995) highlighted the potential of carbamate derivatives to combat antibiotic-resistant strains of bacteria.
- Insecticidal Applications : Fadda et al. (2017) reported on novel heterocycles derived from carbamates showing significant insecticidal activity against agricultural pests.
- Therapeutic Potential : Research by Barlow et al. (1991) demonstrated that certain acetamide derivatives act as selective kappa-opioid agonists, suggesting a pathway for pain management applications.
Summary of Findings
The biological activity of this compound presents promising avenues for research and application:
| Activity Type | Potential Applications |
|---|---|
| Antimicrobial | Treatment against MRSA and other pathogens |
| Insecticidal | Development of new pesticides |
| Therapeutic | Exploration as a pain management agent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate?
- Methodology :
- Step 1 : Prepare the 3-acetamido-3-phenylpropanoic acid intermediate via nucleophilic substitution or condensation reactions under controlled pH (e.g., aqueous acidic/basic conditions) .
- Step 2 : Activate the carboxyl group using coupling agents like diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate esterification .
- Step 3 : React the activated intermediate with (1-cyano-1,2-dimethylpropyl)carbamoyl methanol under anhydrous conditions (e.g., dimethylformamide (DMF) at 0–25°C) to form the ester linkage. Monitor progress via thin-layer chromatography (TLC) .
- Key Considerations : Use trifluoroacetic acid (TFA) for deprotection if necessary and optimize solvent polarity to enhance yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., acetamido vs. phenyl groups). Use deuterated solvents (DMSO-d₆ or CDCl₃) and DEPT-135 for carbon assignment .
- X-ray Crystallography :
- Employ SHELXL for refinement to resolve structural ambiguities, especially for the cyano and carbamoyl groups. High-resolution data (≤ 0.8 Å) is critical for accurate bond-length analysis .
- Infrared (IR) Spectroscopy :
- Identify key functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- pH Stability : Conduct hydrolysis studies in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC or LC-MS. The ester group is prone to alkaline hydrolysis, while the cyano group may degrade under strong acids .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
- Refinement Strategies :
- Use SHELXL’s restraints for disordered groups (e.g., methyl or phenyl rotamers). Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters .
- For twinned crystals, employ twin-law refinement in SHELXL and validate with the R₁ factor (< 5%) .
- Validation Tools :
- Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using VOID analysis .
Q. How should discrepancies in biological activity data across studies be addressed?
- Case Example : Conflicting reports on enzyme inhibition (e.g., IC₅₀ varying by >10-fold).
- Step 1 : Validate assay conditions (pH, ionic strength) and confirm compound purity via HPLC (>98%) .
- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out methodological bias .
- Step 3 : Perform molecular docking (AutoDock Vina) to identify binding poses and compare with mutational studies on target enzymes .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations :
- Simulate binding to acetylcholinesterase or kinases using AMBER/CHARMM force fields. Analyze hydrogen bonds (e.g., acetamido NH with catalytic serine) and hydrophobic interactions (phenyl group with active-site pockets) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) :
- Model electron transfer in catalytic cycles, particularly for cyano-group reactivity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Modification Sites :
- Cyano Group : Replace with -CF₃ or -SO₂CH₃ to enhance metabolic stability .
- Acetamido Group : Introduce alkyl chains to improve membrane permeability (logP analysis via ChemAxon) .
- Biological Testing :
- Compare IC₅₀ against wild-type and mutant enzymes to pinpoint critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
